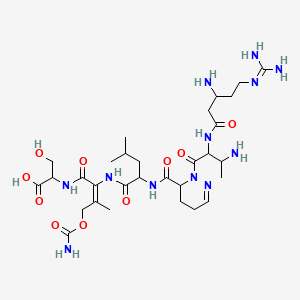
Antibiotic SF 2132
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic SF 2132 is a bioactive chemical.
Applications De Recherche Scientifique
Environmental Impact and Fate
The fate of antibiotics in the environment is a crucial area of study. Research indicates that some antibiotics persist for a long time in the environment, particularly in soil, while others degrade rapidly. The origin and behavior of antibiotics in the environment, including their impact on environmental and other bacteria, is a subject of scientific interest. This includes understanding the concentrations of antimicrobial compounds in various organic matters (Kemper, 2008).
Alternatives to Antibiotics
Research has been focusing on alternatives to conventional antibiotics. This includes highlighting promising research results and novel technologies that could potentially lead to alternatives to antibiotics. The focus is not only on medical interventions for human health but also on animal production, animal health, and food safety during food-animal production (Seal, Lillehoj, Donovan & Gay, 2013).
Antimicrobial Screening
The discovery and development of novel antimicrobial agents, including antibiotics, is driven by the need to overcome resistance to existing agents and the lack of effective antifungal agents. The endeavor includes screening natural products for inhibitors of rationally chosen targets, ensuring rare activities of unanticipated mode-of-action are not missed (Silver & Bostian, 1990).
Antibiotic Resistance and Bioremediation
Antibiotic resistance and its bioremediation are critical areas of study. Research focuses on the primary sources of antibiotic pollution, including hospitals, dairy, and agriculture, and innovative detection methods. The evolution of bacterial strategies to overcome the effects of antibiotics, and the degradation and elimination of antibiotics from the environment, are significant concerns (Kumar et al., 2019).
Biofilms and Antibacterial Resistance
The establishment of aging biofilms is a possible mechanism of bacterial resistance to antimicrobial therapy. Studies have focused on understanding the strategies used to deal with medical device-related infections and the importance of considering sublethal concentrations of antibiotics in the treatment of chronic infections (Anwar, Strap & Costerton, 1992).
Evolution of Antibiotic Resistance
The rise of antibiotic resistance, along with the use of antibiotics, has been studied extensively. Understanding the role of environmental microbiomes in the rise of antibiotic resistance and creative approaches to discover novel antibiotics are areas of ongoing research (Davies & Davies, 1996).
Overcoming Antibiotic Resistance
Efforts to understand and overcome antibiotic resistance are critical in the current scenario. This involves studying the cellular mechanisms of resistance, the evolution and spread of resistance, and techniques for combating resistance. Research also focuses on the effects of antibiotics on non-target species and their environmental risks (Richardson, 2017).
Antibiotics in the Environment
Studies on the occurrence, fate, and effects of antibiotics in European aqueous environments, their potential aquatic ecotoxicity, and the implications for human health have been explored. This research is significant in understanding the global dissemination of antibiotic resistance (Carvalho & Santos, 2016).
Propriétés
Numéro CAS |
87003-23-4 |
|---|---|
Nom du produit |
Antibiotic SF 2132 |
Formule moléculaire |
C30H52N12O10 |
Poids moléculaire |
740.8 g/mol |
Nom IUPAC |
2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C30H52N12O10/c1-14(2)10-18(24(45)41-22(15(3)13-52-30(35)51)26(47)39-19(12-43)28(49)50)38-25(46)20-6-5-8-37-42(20)27(48)23(16(4)31)40-21(44)11-17(32)7-9-36-29(33)34/h8,14,16-20,23,43H,5-7,9-13,31-32H2,1-4H3,(H2,35,51)(H,38,46)(H,39,47)(H,40,44)(H,41,45)(H,49,50)(H4,33,34,36)/b22-15+ |
Clé InChI |
AKVNGLSWBXOUNY-PXLXIMEGSA-N |
SMILES isomérique |
CC(C)CC(C(=O)N/C(=C(\C)/COC(=O)N)/C(=O)NC(CO)C(=O)O)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)CC(CCN=C(N)N)N |
SMILES |
CC(C)CC(C(=O)NC(=C(C)COC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)CC(CCN=C(N)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(=C(C)COC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)CC(CCN=C(N)N)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Antibiotic SF 2132; SF 2132; SF-2132; SF2132; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



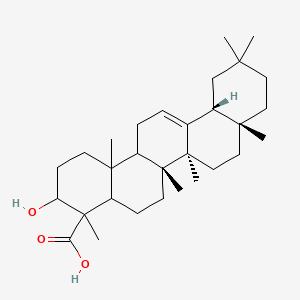

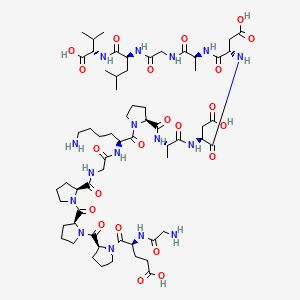
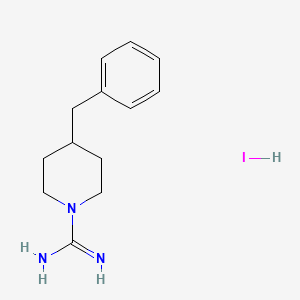
![N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide](/img/structure/B1667478.png)
![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)
![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)
![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)
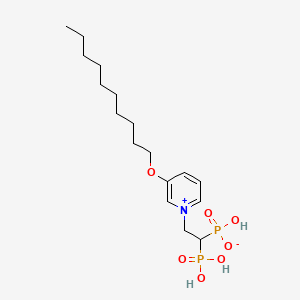
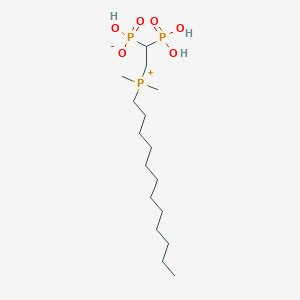
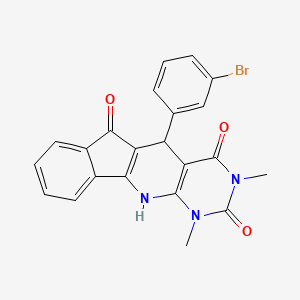
![2'-(Methylsulfanyl)[1,1'-biphenyl]-2-ylamine](/img/structure/B1667489.png)
![N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)](/img/structure/B1667490.png)
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1667491.png)